molecular formula C16H10N2S4 B12822123 (Z)-4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

(Z)-4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

Cat. No.: B12822123
M. Wt: 358.5 g/mol
InChI Key: BZPIMDIHZGAPQE-NXVVXOECSA-N
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Description

(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of pyridine and dithiolylidene groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the coupling of pyridine derivatives with dithiolylidene precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as methanol or N-methyl pyrrolidone) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolylidene groups to dithiolanes.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiolanes. Substitution reactions can introduce various functional groups onto the pyridine rings, leading to a wide range of derivatives.

Scientific Research Applications

(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, modulating their activity and leading to various physiological effects. The compound’s dithiolylidene groups can participate in redox reactions, influencing cellular redox states and signaling pathways. Additionally, its pyridine rings can engage in π-π stacking interactions, further affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is unique due to its combination of pyridine and dithiolylidene groups, which confer specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring precise molecular interactions.

Properties

Molecular Formula

C16H10N2S4

Molecular Weight

358.5 g/mol

IUPAC Name

4-[(2Z)-2-(4-pyridin-4-yl-1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine

InChI

InChI=1S/C16H10N2S4/c1-5-17-6-2-11(1)13-9-19-15(21-13)16-20-10-14(22-16)12-3-7-18-8-4-12/h1-10H/b16-15-

InChI Key

BZPIMDIHZGAPQE-NXVVXOECSA-N

Isomeric SMILES

C1=CN=CC=C1C2=CS/C(=C/3\SC=C(S3)C4=CC=NC=C4)/S2

Canonical SMILES

C1=CN=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=NC=C4)S2

Origin of Product

United States

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